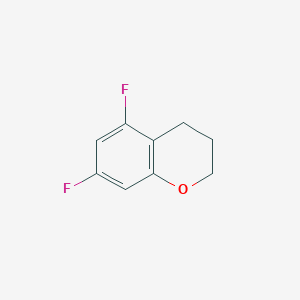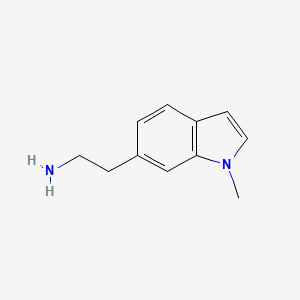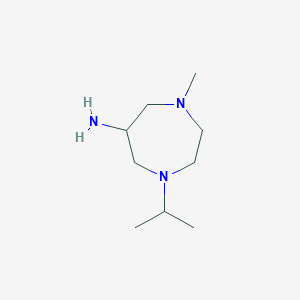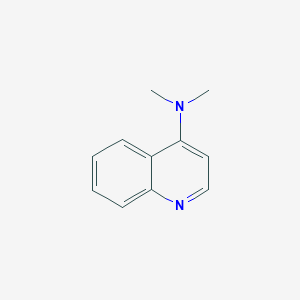
2-(3,4-Difluorophenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluorophenyl)propanal is an organic compound with the molecular formula C9H8F2O It is a derivative of propanal where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)propanal can be achieved through several methods. One common approach involves the reaction of 3,4-difluorobenzaldehyde with a suitable alkylating agent under controlled conditions. For instance, the use of Grignard reagents or organolithium compounds can facilitate the formation of the desired product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 3,4-difluorocinnamaldehyde using a palladium catalyst. This process is carried out under high pressure and temperature to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: 2-(3,4-Difluorophenyl)propanoic acid.
Reduction: 2-(3,4-Difluorophenyl)propanol.
Substitution: Various substituted phenylpropanals depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Difluorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: It serves as a building block for the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)propanal largely depends on its chemical reactivity and the specific context in which it is used. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms can also influence the compound’s lipophilicity and metabolic stability, affecting its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)propanal
- 2-(3,5-Difluorophenyl)propanal
- 2-(3,4-Difluorophenyl)propan-2-ol
Uniqueness
2-(3,4-Difluorophenyl)propanal is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)propanal |
InChI |
InChI=1S/C9H8F2O/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-6H,1H3 |
InChI Key |
MWGVZBXMDIJEFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11914160.png)




![6-Chlorothiazolo[4,5-c]pyridine](/img/structure/B11914191.png)

![4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine](/img/structure/B11914206.png)



![4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11914225.png)
![9H-Pyrrolo[2,3-f]quinoxaline](/img/structure/B11914233.png)

